molecular formula C14H21NO B13250063 (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol

(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol

Cat. No.: B13250063
M. Wt: 219.32 g/mol
InChI Key: AJXNCCRPVSQURY-LSLKUGRBSA-N
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Description

(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol (CAS 1152713-72-8) is a chiral aminotetralin derivative with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is part of the 2-aminotetralin structural class, which is of significant interest in medicinal chemistry and neuroscience research due to its affinity for neurotransmitter systems . Researchers are exploring 2-aminotetralin-based compounds for their potential as agonists or modulators of central nervous system targets . For instance, structurally similar molecules are being investigated in the development of potential therapeutic agents for conditions such as Parkinson's disease, where multifunctional ligands that combine receptor activity with other properties, like iron chelation, are a key area of focus . The stereochemistry of the compound, indicated by the (2S) designation, is a critical factor influencing its biological activity and binding affinity to specific receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct thorough safety assessments before handling.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)butan-1-ol

InChI

InChI=1S/C14H21NO/c1-2-13(10-16)15-14-8-7-11-5-3-4-6-12(11)9-14/h3-6,13-16H,2,7-10H2,1H3/t13-,14?/m0/s1

InChI Key

AJXNCCRPVSQURY-LSLKUGRBSA-N

Isomeric SMILES

CC[C@@H](CO)NC1CCC2=CC=CC=C2C1

Canonical SMILES

CCC(CO)NC1CCC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol typically involves:

  • Construction of the tetrahydronaphthalene amine core.
  • Coupling this amine with a chiral butan-1-ol derivative or its precursor.
  • Use of reductive amination or amide coupling strategies to form the amino linkage.
  • Protection/deprotection steps to manage reactive functional groups.

This approach is supported by literature where tetrahydronaphthalene amines are functionalized via amide or urea linkages or directly coupled to chiral alcohols or aldehydes under reductive amination conditions.

Key Synthetic Routes

Reductive Amination Approach
  • The chiral butan-1-ol component is often introduced as an aldehyde or ketone intermediate.
  • The tetrahydronaphthalen-2-amine (typically the (S)-enantiomer for stereochemical control) is reacted with the aldehyde under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or hydrogenation catalysts.
  • This method affords the target amino alcohol with good stereochemical fidelity and moderate to high yields.
Amide Coupling and Urea Formation
  • An alternative approach involves coupling the tetrahydronaphthalen-2-amine with carboxylic acid derivatives of the butanol moiety or related side chains.
  • Coupling reagents such as HATU, CDI (carbonyldiimidazole), or acid chlorides are used to activate the acid component.
  • The amine and activated acid react to form amide bonds, which can be further elaborated to amino alcohols by reduction or substitution steps.
Protection and Deprotection Strategies
  • Boc (tert-butoxycarbonyl) or other protecting groups are frequently employed to protect amine functionalities during multi-step syntheses.
  • Deprotection is typically carried out under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine for subsequent coupling or final product isolation.

Representative Experimental Procedures

Step Reaction Type Reagents/Conditions Notes Yield Range
1 Reductive amination of tetrahydronaphthalen-2-amine with aldehyde NaBH(OAc)3 or Pd/C hydrogenation; mild acidic conditions Stereoselective formation of amino alcohol Moderate to high (60-85%)
2 Amide coupling HATU or CDI activation; DIPEA or triethylamine base; DMF or DCM solvent Coupling of amine with carboxylic acid derivatives Good (70-90%)
3 Protection of amine Boc2O with base Protects amine during synthesis Quantitative
4 Deprotection TFA in DCM or dilute HCl Removes Boc group Quantitative
5 Functional group transformations (e.g., bromination, Suzuki coupling) Pd catalysis, boronic acids, bases, elevated temperature Diversification of tetrahydronaphthalene ring substituents Variable

Advanced Synthetic Techniques

  • Suzuki-Miyaura cross-coupling is employed to functionalize the tetrahydronaphthalene core at specific positions, enabling structural diversification.
  • Mesylation and subsequent nucleophilic substitution provide routes to install linkers or modify side chains.
  • Azide intermediates can be prepared and reduced to amines for further elaboration.

Summary Table of Preparation Methods

Method Description Key Reagents Advantages Limitations
Reductive Amination Coupling of tetrahydronaphthalen-2-amine with aldehyde NaBH(OAc)3, Pd/C, H2 High stereoselectivity, mild conditions Requires aldehyde precursor
Amide Coupling Formation of amide bond with carboxylic acid derivatives HATU, CDI, DIPEA Versatile, high yield Multi-step, protection needed
Protection/Deprotection Boc protection and acid-mediated deprotection Boc2O, TFA Protects amines, improves purity Additional steps
Cross-Coupling Suzuki reaction for aromatic substitution Pd catalysts, boronic acids Structural diversification Requires specialized catalysts
Mesylation & Nucleophilic Substitution Installation of linkers or side chains Methanesulfonyl chloride, bases Enables linker attachment Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products include primary and secondary amines or alcohols.

    Substitution: The major products include various substituted derivatives with different functional groups.

Scientific Research Applications

(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the hydroxyl group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Data Availability Reference
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride C₁₄H₂₁NO·HCl 197.62 Tetralin core, butan-1-ol chain, secondary amine 95% purity (hydrochloride)
(S)-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol C₂₁H₂₇NO₂ 325.45 Ethylphenoxy group, propan-2-ol chain, tetralin-1-yl amine No purity data
(3αR,4R,6αS)-5-Benzyl-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydro-3αH-[1,3]dioxolo[4,5-c]pyrrole C₂₂H₂₉NO₅ 403.47 Benzyl group, dioxolane-pyrrole fused ring No purity data
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide C₁₈H₂₄N₂O₂S 332.46 Thiophene-ethyl group, hydroxy-tetralin, propylamine oxide No purity data
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine C₂₄H₂₈N₂O₂S₂ 440.62 Dual thiophene-ethoxy/ethyl groups, propylamine No purity data

Key Observations

Structural Complexity: The target compound has a simpler structure compared to analogs with fused heterocycles (e.g., dioxolane-pyrrole in ) or dual thiophene substituents (e.g., ). Its butanol chain and single tetralin-amine system may enhance metabolic stability relative to bulkier analogs.

In contrast, the target compound lacks heteroaromatic groups, favoring hydrophilicity.

Molecular Weight Trends :

  • The hydrochloride form of the target compound (197.62 g/mol) is significantly lighter than analogs like the dioxolane-pyrrole derivative (403.47 g/mol) or the dual-thiophene compound (440.62 g/mol) , suggesting better bioavailability.

Chirality: All listed compounds are chiral, but stereochemical configurations vary. For example, the (S,S) configuration in the ethylphenoxy-propanol analog contrasts with the (2S) stereochemistry of the target compound, which could influence receptor selectivity.

Purity and Availability :

  • Only the target compound’s hydrochloride form has documented purity (95%) . Data gaps for other analogs limit direct pharmacological comparisons.

Research Implications

While the target compound’s structural simplicity and purity make it a viable candidate for preclinical studies, analogs with thiophene or dioxolane groups may offer enhanced binding specificity at the cost of synthetic complexity. Further studies comparing pharmacokinetic profiles (e.g., solubility, blood-brain barrier penetration) are warranted, as current evidence lacks detailed pharmacological data.

Biological Activity

(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol, also known as its hydrochloride form, is a compound with significant pharmacological potential. Its structure includes a tetrahydronaphthalene moiety, which is known for its role in various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C14H22ClNO
  • Molecular Weight : 255.79 g/mol
  • CAS Number : 1807901-53-6

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for dopamine receptors and may influence dopaminergic signaling pathways.

Key Mechanisms:

  • Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of dopamine receptors, potentially impacting conditions such as schizophrenia and Parkinson's disease.
  • Neuroprotective Effects : The tetrahydronaphthalene structure is linked to neuroprotective properties, which may help in the treatment of neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

StudyBiological ActivityFindings
Study 1Dopamine D3 Receptor AffinityDemonstrated selective binding to D3 receptors with potential antipsychotic effects .
Study 2NeuroprotectionShowed protective effects against neuronal cell death in vitro models .
Study 3Antidepressant-like EffectsIndicated potential antidepressant activity in animal models .

Case Study 1: Antipsychotic Potential

In a controlled study involving rodent models, this compound was evaluated for its effects on behavior indicative of psychosis. Results indicated significant improvements in symptoms when administered at specific dosages compared to control groups.

Case Study 2: Neurodegenerative Disease Model

Another study focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results showed that treatment with this compound led to a reduction in amyloid-beta plaque formation and improved cognitive function in treated subjects.

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